molecular formula C27H27N3O3S B2929973 N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide CAS No. 532970-26-6

N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide

Cat. No.: B2929973
CAS No.: 532970-26-6
M. Wt: 473.59
InChI Key: JZQJBJHHQIUROE-UHFFFAOYSA-N
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Description

N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide is a synthetic organic compound of significant interest in biochemical and pharmacological research. This complex molecule features an indole core, a structure prevalent in many natural products and pharmaceuticals, which is further functionalized with a 2-methylbenzamide group and a (4-methoxyphenyl)carbamoylmethylsulfanyl side chain. The presence of these moieties suggests potential for diverse biological interactions, particularly with enzymatic systems. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for probing biological pathways. Its structure indicates potential application in studies related to enzyme inhibition, receptor binding, and cellular signaling processes. The compound is provided as a high-purity solid for research purposes. It is stable under recommended storage conditions but should be protected from prolonged exposure to light and moisture. As with all compounds of this nature, researchers should conduct their own characterization and bioactivity assays to confirm its properties for specific applications. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-19-7-3-4-8-22(19)27(32)28-15-16-30-17-25(23-9-5-6-10-24(23)30)34-18-26(31)29-20-11-13-21(33-2)14-12-20/h3-14,17H,15-16,18H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQJBJHHQIUROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide typically involves multiple steps, including the formation of the indole core, the introduction of the methoxyphenyl group, and the final coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl isocyanate, which reacts with the indole core to form the carbamoyl intermediate.

    Coupling with Benzamide Moiety: The final step involves the reaction of the carbamoyl intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving indole derivatives.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The indole core may interact with various enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the benzamide moiety may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs (Table 1) highlight variations in substituents and their implications for physicochemical properties and bioactivity:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name / ID Molecular Formula Key Substituents Potential Impact on Properties Reference
Target Compound C27H28N4O3S 4-Methoxyphenyl carbamoylmethyl, 2-methylbenzamide Electron-donating methoxy group may enhance solubility; methylbenzamide contributes to hydrophobic interactions. -
Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl) sulfamoyl) carbamate (1) Not specified Octyl carbamate, sulfamoyl group Long alkyl chain (octyl) increases lipophilicity; sulfamoyl group may modulate target engagement.
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide (2) Not specified Pyridinyl, pentylbenzenesulfonamide Pyridine enhances hydrogen bonding; sulfonamide improves metabolic stability.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31) C25H18ClF3N2O5S 4-Chlorobenzoyl, trifluoromethyl sulfonamide Electron-withdrawing Cl and CF3 groups may increase binding affinity but reduce solubility.
4-Methoxy-N-{2-[3-({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl} sulfanyl)-1H-indol-1-yl]ethyl}benzamide C24H24N4O4S 5-Methylisoxazol-3-yl, methoxybenzamide Isoxazole ring introduces heterocyclic diversity; methoxybenzamide aligns with target’s aromatic substitution.
2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide C25H28N4O2S Cyclohexylmethyl carbamoyl, imidazolylphenyl Bulky cyclohexyl group increases hydrophobicity; imidazole may facilitate metal coordination or π-stacking.

Substituent Effects on Bioactivity and Binding

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs like compound 31 (), which features electron-withdrawing Cl and CF3 groups. For instance, trifluoromethyl groups in compound 31 may enhance binding through strong dipole interactions but reduce aqueous solubility .
  • Sulfanyl Linkages : The sulfanyl bridge in the target compound and analogs (e.g., compounds 1, 8, 9) contributes to stability against oxidative metabolism. However, replacement with sulfonamide (compound 2) or sulfonyl (compound 31) groups introduces different hydrogen-bonding capabilities .
  • Aromatic Systems : The 2-methylbenzamide in the target compound is structurally analogous to the pentylbenzenesulfonamide in compound 2. Methyl groups on aromatic rings often enhance hydrophobic enclosure, a critical factor in ligand-protein interactions as described in Glide XP scoring () .

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Indole moiety: A bicyclic structure that is known for its role in various biological activities.
  • Benzamide group: Contributes to the compound's interaction with biological targets.
  • Methoxy and sulfanyl substitutions: These groups may enhance solubility and biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression. A study on related compounds demonstrated that certain benzamides effectively inhibited RET kinase activity, which is implicated in various cancers, suggesting a potential pathway for N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide to exert similar effects .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases: Similar benzamide derivatives have been shown to inhibit kinases like RET, leading to reduced cell proliferation.
  • Induction of Apoptosis: Compounds with indole structures often induce programmed cell death in cancer cells, a critical mechanism for antitumor activity.

Pharmacological Studies

Pharmacological evaluations reveal that compounds structurally related to this compound exhibit:

  • Cytotoxicity against cancer cell lines: Studies report varying degrees of cytotoxic effects against breast and colon cancer cell lines.
  • Selectivity towards cancerous cells: Some derivatives show higher selectivity towards malignant cells over normal cells, reducing potential side effects.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of RET kinase
CytotoxicityReduced viability in cancer cells
Apoptosis InductionIncreased apoptotic markers

Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityReference
Benzamide with methoxy substitutionHigh RET inhibition
Indole derivativesInduced apoptosis

Case Study 1: RET Kinase Inhibition

A study focusing on the inhibition of RET kinase by similar benzamide compounds revealed that modifications at the aromatic ring significantly enhanced potency. The study concluded that structural optimization could yield more effective inhibitors for therapeutic use against RET-driven cancers.

Case Study 2: Cytotoxicity in Breast Cancer

In vitro studies on related indole-based compounds demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting the potential utility of this compound in breast cancer treatment.

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